molecular formula C15H21NO3 B13182921 Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate

Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate

Cat. No.: B13182921
M. Wt: 263.33 g/mol
InChI Key: KXXMHACYVHPKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate is an organic compound with the molecular formula C15H21NO3. This compound is known for its unique chemical structure, which includes a dimethylamino group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents used in the process are carefully selected to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate
  • **4-[4-(dimethylamino)phenyl]-1,3-butadienyl]-1-ethyl-pyridinium perchlorate

Uniqueness

Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate stands out due to its specific structural features, such as the presence of a dimethylamino group and a keto ester functionality. These characteristics make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C15H21NO3/c1-6-19-14(18)15(2,3)13(17)11-7-9-12(10-8-11)16(4)5/h7-10H,6H2,1-5H3

InChI Key

KXXMHACYVHPKHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.